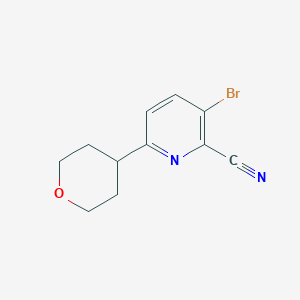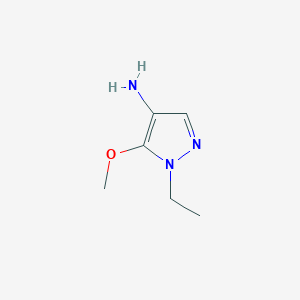
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is a chemical compound that features a bromine atom, a tetrahydro-2H-pyran ring, and a pyridinecarbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile typically involves the reaction of a brominated pyridine derivative with a tetrahydro-2H-pyran precursor. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrahydro-2H-pyran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinecarbonitrile derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
Aplicaciones Científicas De Investigación
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridinecarbonitrile group can interact with enzymes and receptors, potentially modulating their activity. The tetrahydro-2H-pyran ring can also influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a carbonitrile group.
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridazine: Similar structure but with a pyridazine ring instead of a pyridinecarbonitrile group.
Uniqueness
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, tetrahydro-2H-pyran ring, and pyridinecarbonitrile group makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
3-bromo-6-(oxan-4-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-9-1-2-10(14-11(9)7-13)8-3-5-15-6-4-8/h1-2,8H,3-6H2 |
Clave InChI |
MYMLFXWQVLLJTR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC(=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)








![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

